2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid
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Overview
Description
2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is a boronic acid derivative that contains a pyrimidine ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of pyrimidine precursors. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and boronic acid reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. Additionally, its participation in cross-coupling reactions is facilitated by the formation of palladium-boron complexes, which undergo transmetalation to form new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 1-Methyl-1-pyrazole-4-boronic acid
- 1-Pyrazole-5-boronic acid
Comparison: 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C7H11BN2O3 |
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Molecular Weight |
181.99 g/mol |
IUPAC Name |
[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-7(2,11)6-9-3-5(4-10-6)8(12)13/h3-4,11-13H,1-2H3 |
InChI Key |
PZRBDMOYZYHVGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)(C)O)(O)O |
Origin of Product |
United States |
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